(R)-1-Cyclohexyl-3-methyl-piperazine oxalate

Chiral Synthesis CXCR4 Antagonist Sigma Receptor Ligand

For CNS receptor and chemokine signaling research programs, this (R)-configured piperazine oxalate (CAS 1187930-96-6) eliminates the need for chiral resolution and associated racemization risks, directly enhancing experimental reproducibility. Its defined stereochemistry critically dictates receptor binding geometry, making it essential for synthesizing CXCR4 antagonists and sigma receptor modulators where the opposite (S)-enantiomer can produce divergent biological outcomes. Procuring this specific oxalate salt ensures consistent solubility and stability profiles for reliable dissolution testing and formulation screening.

Molecular Formula C13H24N2O4
Molecular Weight 272.34 g/mol
CAS No. 1187930-96-6
Cat. No. B1433265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Cyclohexyl-3-methyl-piperazine oxalate
CAS1187930-96-6
Molecular FormulaC13H24N2O4
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2CCCCC2.C(=O)(C(=O)O)O
InChIInChI=1S/C11H22N2.C2H2O4/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11;3-1(4)2(5)6/h10-12H,2-9H2,1H3;(H,3,4)(H,5,6)/t10-;/m1./s1
InChIKeyYDHMUFNOZYBUFH-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-Cyclohexyl-3-methyl-piperazine oxalate (CAS 1187930-96-6): A Chiral Piperazine Building Block for Enantioselective Synthesis


(R)-1-Cyclohexyl-3-methyl-piperazine oxalate (CAS 1187930-96-6) is a chiral substituted piperazine derivative provided as an oxalate salt for enhanced stability and handling . The compound features a piperazine core bearing a cyclohexyl group at the N1-position and a methyl group with defined (R)-stereochemistry at the 3-position . Its molecular formula is C13H24N2O4 (free base plus oxalic acid), and its molecular weight is 272.34 g/mol . This compound is primarily employed as a chiral building block or intermediate in medicinal chemistry for the asymmetric synthesis of bioactive molecules targeting central nervous system (CNS) receptors and chemokine signaling pathways, where stereochemical configuration dictates biological activity [1][2].

Why (R)-1-Cyclohexyl-3-methyl-piperazine oxalate Cannot Be Readily Substituted in Chiral Synthesis or Bioactivity Studies


Generic substitution of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate with non-identical analogs—including its enantiomer, alternative salt forms, or achiral piperazines—introduces confounding variables that undermine experimental reproducibility and data interpretation. The compound's defined (R)-stereochemistry at the 3-position is a critical determinant of chiral recognition in receptor binding and asymmetric catalysis; the opposite (S)-enantiomer exhibits distinct pharmacological profiles and can produce divergent or even antagonistic biological outcomes in the same assay system [1]. Furthermore, the oxalate counterion confers specific solubility and crystallinity characteristics that differ from the free base or alternative salts, directly impacting formulation behavior, dissolution rates in biological media, and long-term chemical stability during storage . In chiral chromatography and analytical method development, substitution with a compound of lower enantiomeric excess introduces unacceptable variability in retention time and resolution, compromising assay validation and regulatory compliance [2].

Quantitative Differentiation Evidence for (R)-1-Cyclohexyl-3-methyl-piperazine oxalate: Head-to-Head Comparative Data for Informed Procurement


Chiral Scaffold Differentiation: Enantiomer-Specific Purity Requirements for CXCR4 and Sigma Receptor Ligand Synthesis

In the synthesis of chiral CXCR4 antagonists and sigma receptor ligands derived from cyclohexylpiperazine scaffolds, the (R)-enantiomer serves as the stereochemically defined precursor. The opposite (S)-enantiomer (CAS 1187931-05-0) yields products with distinct binding affinities and pharmacological profiles; for structurally related chiral piperazines such as citalopram, the (S)-enantiomer is reported to be approximately 150-fold more potent than the (R)-enantiomer at the serotonin transporter (SERT), demonstrating that even a small enantiomeric impurity can severely confound biological interpretation [1]. This underscores the necessity of procuring the correct enantiomer with verified enantiomeric excess for any structure-activity relationship (SAR) study. The target compound is supplied with a specified minimum purity of 95% by vendors such as AKSci and 96% by Sigma-Aldrich , establishing a baseline for analytical and synthetic reliability.

Chiral Synthesis CXCR4 Antagonist Sigma Receptor Ligand Enantiomeric Purity

Salt Form Selection: Comparative Solubility and Handling Advantages of Oxalate vs. Free Base and Hydrochloride Forms

The selection of the oxalate salt form for (R)-1-Cyclohexyl-3-methyl-piperazine directly addresses practical limitations associated with the free base (CAS 182141-99-7). While the free base is a liquid with a reported density of 0.941 g/cm³ and a boiling point of 256.3°C [1], the oxalate salt exists as a white crystalline solid at room temperature , enabling precise gravimetric handling without the volatility and weighing inaccuracies inherent to liquid free bases. Compared to the dihydrochloride salt (CAS 1187928-07-9), the oxalate counterion offers a different aqueous solubility profile that can be advantageous in specific biological assay buffers or crystallization conditions. The oxalate salt is reported to be readily soluble in water, making it suitable for direct use in aqueous biological assays without the need for co-solvents that may interfere with cellular or biochemical readouts .

Salt Selection Solubility Formulation Bioavailability

Purity Specification Variability: Vendor-Specific Minimum Purity Thresholds Impacting Synthetic Yield and Reproducibility

Commercially available sources of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate report different minimum purity specifications, which directly influence the effective molar quantity of active compound delivered and the potential for impurities to interfere with downstream reactions. Sigma-Aldrich (J & W Pharmlab LLC) specifies a minimum purity of 96% for this compound , while AKSci lists a minimum purity specification of 95% . This 1% absolute difference in purity translates to a proportional increase in the mass of active compound available per unit weight purchased, which becomes economically significant in multi-step synthetic sequences where yield losses compound. For sensitive catalytic reactions or chiral resolutions, a higher purity starting material reduces the risk of catalyst poisoning or racemization caused by trace impurities. Selection of a vendor with documented purity specifications and available Certificates of Analysis enables batch-to-batch consistency and supports regulatory compliance in GLP or GMP environments .

Purity Specification Vendor Comparison Quality Control Synthetic Yield

Structural Confirmation and Identity Verification: Public Domain Analytical References Enable Cross-Vendor Quality Assessment

The target compound is indexed in authoritative public chemical databases with verified identifiers that enable independent analytical confirmation of identity and purity. The compound is assigned PubChem CID 86767869 [1], which provides a stable reference for computational and cheminformatics workflows. Its IUPAC name is defined as (3R)-1-cyclohexyl-3-methylpiperazine oxalate, and its InChI Key is YDHMUFNOZYBUFH-HNCPQSOCSA-N, a hash-based structural identifier that uniquely distinguishes it from the (S)-enantiomer (InChI Key: YDHMUFNOZYBUFH-PPHPATTJSA-N) . This unambiguous structural differentiation is critical for procurement, as the incorrect enantiomer carries a different CAS number (1187931-05-0) and produces distinct analytical signatures. The availability of standardized identifiers supports cross-referencing across vendor catalogs and enables verification of received material against published analytical data.

Analytical Reference Identity Verification Quality Control Procurement

Optimal Application Scenarios for (R)-1-Cyclohexyl-3-methyl-piperazine oxalate Based on Quantified Differentiation Evidence


Enantioselective Synthesis of CXCR4 Antagonists Requiring Defined (R)-Stereochemistry

This compound serves as a chiral building block for the synthesis of CXCR4 antagonists in oncology and immunology research, where the (R)-configuration at the piperazine 3-position is essential for proper ligand-receptor geometry [1]. Procurement of this defined enantiomer eliminates the need for chiral resolution steps that can reduce overall yield and introduce racemization risk.

Analytical Method Development and Chiral Chromatography Reference Standard

With verified identity via PubChem CID 86767869 and a distinct InChI Key differentiating it from the (S)-enantiomer, this compound is suitable as a reference standard for developing and validating chiral HPLC or SFC methods to quantify enantiomeric purity in synthesized chiral piperazine derivatives [2].

Salt Screening and Preformulation Studies for Chiral Piperazine Drug Candidates

The oxalate salt form provides a well-characterized solid-state reference for comparative salt screening studies aimed at optimizing solubility, crystallinity, and stability profiles of chiral piperazine-based drug candidates. Its reported aqueous solubility facilitates direct use in dissolution testing and biological assay preparation without organic co-solvents that may alter assay readouts .

Structure-Activity Relationship (SAR) Studies of Cyclohexylpiperazine-Derived Sigma Receptor Ligands

For research programs investigating sigma receptor modulators derived from cyclohexylpiperazine scaffolds—such as analogs of PB28, a σ2 agonist/σ1 antagonist with demonstrated antiproliferative activity in breast cancer models [3]—this (R)-configured building block provides the stereochemical foundation for SAR exploration, where enantiomeric purity directly correlates with the interpretability of biological results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-Cyclohexyl-3-methyl-piperazine oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.